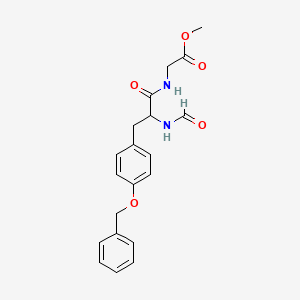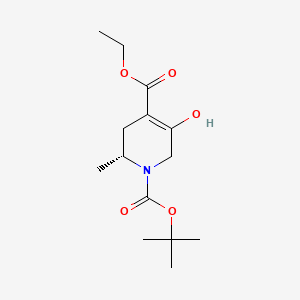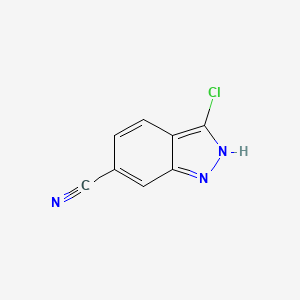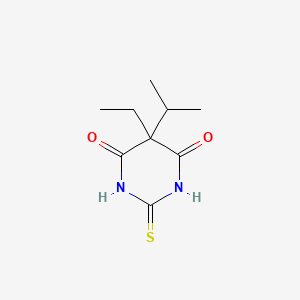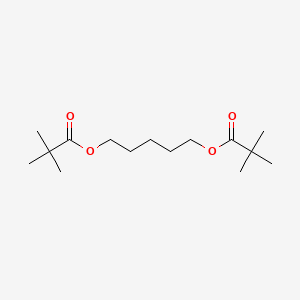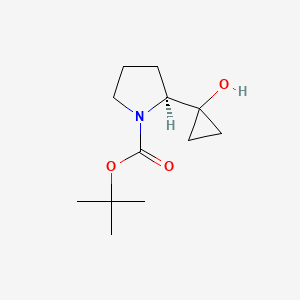
Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a hydroxycyclopropyl moiety, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the hydroxycyclopropyl group and finally the tert-butyl ester group. The reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a cyclopropyl ketone, while reduction of the ester group may produce a primary alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxycyclopropyl group may interact with enzymes or receptors, while the pyrrolidine ring can influence the compound’s binding affinity and specificity. The tert-butyl ester group can affect the compound’s solubility and stability, enhancing its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate: Unique due to its combination of a hydroxycyclopropyl group and a pyrrolidine ring.
Tert-butyl (2S)-2-(1-hydroxycyclopropyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl (2S)-2-(1-hydroxycyclopropyl)azetidine-1-carboxylate: Contains an azetidine ring, offering different reactivity and properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-8-4-5-9(13)12(15)6-7-12/h9,15H,4-8H2,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
CJHMDFFZFTUGKN-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2(CC2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



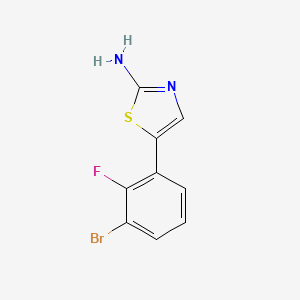
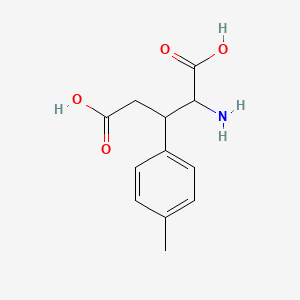
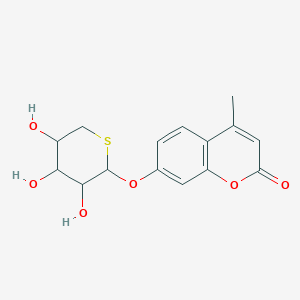

![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)

